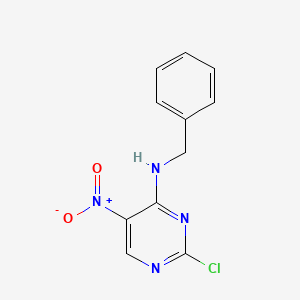

N-benzyl-2-chloro-5-nitropyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-11-14-7-9(16(17)18)10(15-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYMQXXGVINFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Chloro 5 Nitropyrimidin 4 Amine and Its Analogs

Direct Synthetic Routes to N-benzyl-2-chloro-5-nitropyrimidin-4-amine

The most direct approach to synthesizing the title compound involves the selective amination of a dichlorinated pyrimidine (B1678525) precursor. The regiochemical outcome of this reaction is a critical factor, governed by the electronic properties of the pyrimidine ring.

The synthesis of this compound is typically accomplished through the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with phenylmethanamine (benzylamine). The pyrimidine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the C-5 position. chemrxiv.org This activation, coupled with the two chlorine leaving groups, facilitates the SNAr reaction.

A crucial aspect of this synthesis is its regioselectivity. Studies have consistently shown that in the reaction of 5-substituted-2,4-dichloropyrimidines with primary or secondary amines, the substitution occurs preferentially at the C-4 position. researchgate.net The chlorine atom at C-4 is more susceptible to nucleophilic displacement than the one at C-2. This selectivity is exploited to produce the desired this compound as the major product. researchgate.netnih.gov The reaction involves the displacement of the C-4 chlorine atom by the amino group of phenylmethanamine, leaving the C-2 chlorine intact for potential further functionalization. nih.govnih.gov

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Several factors, including the choice of base, solvent, and temperature, play a significant role. researchgate.netnih.gov

The amination reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the amine nucleophile and allow the reaction to proceed to completion. An organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added as an acid scavenger. nih.govmdpi.com The choice of solvent can influence reaction rates and solubility of reagents. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently employed. nih.govmdpi.comnih.gov The reaction is often performed at room temperature, although gentle heating may be applied to increase the reaction rate. chemrxiv.org

| Parameter | Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Precursor | 2,4-Dichloro-5-nitropyrimidine | Provides the core structure with leaving groups at C2 and C4. | nih.gov |

| Nucleophile | Phenylmethanamine (Benzylamine) | Introduces the N-benzyl group at the C4 position. | chemrxiv.org |

| Base | Triethylamine (TEA), DIPEA | Neutralizes the HCl byproduct generated during the reaction. | nih.govmdpi.com |

| Solvent | DCM, THF, DMF, Isopropanol | Solubilizes reactants and facilitates the reaction. | nih.govnih.gov |

| Temperature | 0 °C to Reflux | Controls reaction rate and minimizes side reactions. | chemrxiv.orgnih.gov |

Synthesis of Related 5-Nitropyrimidine Derivatives and Precursors

The availability of appropriately substituted pyrimidine precursors is fundamental to the synthesis of the target molecule and its analogs. This involves robust methods for creating the pyrimidine core and introducing the necessary chloro and nitro functionalities.

The key precursor, 2,4-dichloro-5-nitropyrimidine , is a vital intermediate. Its synthesis is most commonly achieved starting from 5-nitrouracil . google.com This process involves a chlorination reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diethylaniline, which can act as a catalyst and acid scavenger. google.com It is important to note that 2,4-dichloro-5-nitropyrimidine is sensitive and can be prone to decomposition, especially in the presence of water or at elevated temperatures, requiring carefully controlled workup procedures. google.com

The introduction of chloro and nitro groups onto the pyrimidine ring is a foundational aspect of synthesizing the necessary precursors.

Chlorination: Hydroxypyrimidines (which often exist as their tautomeric pyrimidone forms, like uracil) can be converted to chloropyrimidines using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com This reaction effectively replaces the hydroxyl groups with chlorine atoms, creating reactive sites for subsequent nucleophilic substitution.

Nitration: Direct nitration of the pyrimidine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic attack. researchgate.net Therefore, it is more common to employ a pyrimidine precursor that already contains a nitro group. A widely used starting material is 5-nitrouracil , which can be synthesized by the nitration of uracil. This intermediate can then be subjected to chlorination to yield 2,4-dichloro-5-nitropyrimidine. google.com

A broad range of synthetic methods exists for constructing the pyrimidine ring itself, which can then be functionalized. growingscience.comresearchgate.netmdpi.com The Pinner synthesis is a classic and versatile method, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. researchgate.net By choosing appropriately substituted starting materials, a wide variety of functionalized pyrimidines can be accessed. researchgate.netorganic-chemistry.org These foundational pyrimidine rings can then undergo subsequent reactions, such as halogenation and nitration, to produce the key intermediates required for the synthesis of this compound and other complex derivatives. nih.gov

Chemical Reactivity and Transformation Studies of N Benzyl 2 Chloro 5 Nitropyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring in N-benzyl-2-chloro-5-nitropyrimidin-4-amine is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C5 position. This electronic deficiency makes the carbon atoms of the pyrimidine ring, particularly those bearing leaving groups, susceptible to attack by nucleophiles through the SNAr mechanism.

Regioselectivity in SNAr Reactions of this compound Analogs

The regioselectivity of SNAr reactions on pyrimidine rings is highly sensitive to the substitution pattern on the ring. wuxiapptec.com In analogs such as 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C5 position (like a nitro group), there is a strong and generally observed preference for nucleophilic attack at the C4 position. nih.govacs.orgresearchgate.net The enhanced electrophilicity at C4, compared to C2, is a consequence of the combined electron-withdrawing effects of the ring nitrogens and the C5-nitro group.

Quantum mechanical analyses and examinations of the Lowest Unoccupied Molecular Orbital (LUMO) of these systems support this observation. wuxiapptec.com For a typical 2,4-dichloro-5-nitropyrimidine (B15318), the LUMO is predominantly distributed at the C4 position, indicating it as the most favorable site for nucleophilic attack. wuxiapptec.com However, the regioselectivity can be altered by substituents at other positions or by the nature of the nucleophile itself. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Investigation of Leaving Group Effects: Chlorine vs. Alkoxy Groups in Nitro-Activated Pyrimidines

In the realm of SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. While halides like chlorine are effective leaving groups, alkoxides are generally considered poor leaving groups due to their basicity. stackexchange.com However, in studies involving nitro-activated pyrimidines, unexpected reactivity patterns have emerged.

A study on 6-alkoxy-4-chloro-5-nitropyrimidines revealed a surprising preference for the displacement of the alkoxy group over the chlorine atom when reacted with primary amines. chemrxiv.org This is contrary to conventional leaving group ability. The reaction yielded symmetric 4,6-dialkylamino-5-nitropyrimidines instead of the expected 4-amino-6-alkoxy products. chemrxiv.org This unusual reactivity was observed across various alkoxy groups and primary amines, suggesting a general phenomenon for this class of compounds. chemrxiv.org Computational studies proposed that the reaction mechanism may involve a key Meisenheimer complex intermediate, where the interaction with the incoming amine facilitates the departure of the typically less favorable alkoxy leaving group. chemrxiv.org This highlights that in certain activated heterocyclic systems, the standard rules of leaving group ability can be overturned by specific mechanistic pathways.

Table 1: Comparison of Leaving Group Displacement in 6-alkoxy-4-chloro-5-nitropyrimidine with Benzylamine (B48309)

| Starting Material | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 4-chloro-6-methoxy-5-nitropyrimidine | Benzylamine | 4,6-bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |

| 4-chloro-6-ethoxy-5-nitropyrimidine | Benzylamine | 4,6-bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |

Role of Tertiary Amine Nucleophiles in SNAr Selectivity

The choice of nucleophile can dramatically influence the regiochemical outcome of SNAr reactions on substituted pyrimidines. While primary and secondary amines typically attack the C4 position of 2,4-dichloro-5-nitropyrimidine, the use of tertiary amines as nucleophiles leads to a pronounced selectivity for substitution at the C2 position. nih.govacs.orgresearchgate.net

This C2 selectivity is a result of a unique reaction pathway. The tertiary amine initially attacks the C2 position to form a quaternary ammonium (B1175870) intermediate. This is followed by an in situ N-dealkylation of the intermediate, which ultimately yields a product that corresponds to the formal reaction of a secondary amine at the C2 position. nih.govresearchgate.net This method provides a practical and efficient route to C2-aminated pyrimidine structures that are otherwise difficult to access, with the reaction proceeding quickly under simple conditions to give moderate to excellent yields. acs.orgresearchgate.net

Table 2: Regioselectivity of Amination on 2,4-dichloro-5-nitropyrimidine

| Nucleophile Type | Predominant Position of Attack | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amine | C4 | 4-amino-2-chloro-5-nitropyrimidine | researchgate.net |

| Tertiary Amine | C2 | 2-amino-4-chloro-5-nitropyrimidine (after dealkylation) | nih.govresearchgate.net |

Mechanism of Aminolysis Reactions Involving Pyrimidine Systems

Aminolysis, a reaction where an amine causes the cleavage of a molecule, is the operative process in the SNAr reactions of chloropyrimidines with amine nucleophiles. wikipedia.org The widely accepted mechanism for the aminolysis of electron-deficient aryl halides, including chloropyrimidines, is a two-step addition-elimination pathway. researchgate.net

The first step involves the nucleophilic attack of the amine's nitrogen atom on the electron-poor carbon atom (e.g., C2 or C4 of the pyrimidine ring) that bears the leaving group. researchgate.netchemistrysteps.com This addition forms a high-energy, covalently-bound tetrahedral intermediate known as a Meisenheimer complex or σ-complex. chemrxiv.orgresearchgate.net In the second step, the aromaticity of the ring is restored by the departure of the leaving group (in this case, the chloride ion). researchgate.net For many systems, the initial addition of the nucleophile is the rate-determining step. nih.gov However, depending on the specific reactants and conditions, the breakdown of the Meisenheimer complex can become rate-limiting. nih.gov Some computational studies also suggest that for substrates with very good leaving groups, the reaction may proceed through a single, concerted step where bond formation and bond cleavage occur simultaneously, bypassing a stable intermediate. researchgate.net

Derivatization and Functional Group Interconversions on the this compound Scaffold

The functional groups on the this compound scaffold, particularly the nitro group, provide valuable handles for further chemical modification and the synthesis of new derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group at the C5 position to a primary amino group is a key transformation, opening pathways to a variety of fused heterocyclic systems and other important intermediates. researchgate.net This transformation must be performed chemoselectively to avoid the undesired reduction or removal of the chlorine atom at the C2 position.

A variety of methods are available for the reduction of aromatic nitro compounds to the corresponding anilines. sci-hub.storganic-chemistry.org Catalytic hydrogenation is a common and effective method. For instance, using palladium on carbon (Pd/C) as a catalyst with a hydrogen source can achieve this reduction. However, conditions must be carefully controlled to prevent over-reduction or hydrodehalogenation (loss of the chlorine atom). sci-hub.st The use of sulfided platinum catalysts has been shown to be effective for the chemoselective reduction of nitro groups in the presence of heteroaryl halides. sci-hub.st

Alternative methods that offer high chemoselectivity include transfer hydrogenation using reagents like formic acid with an iron catalyst, or triethylsilane with a palladium catalyst. organic-chemistry.org Metal-free reduction methods, such as using tetrahydroxydiboron (B82485) in water, also provide a mild and selective option for converting nitroarenes to anilines while tolerating sensitive functional groups like halogens. organic-chemistry.org

Table 3: Selected Reagents for Nitro Group Reduction

| Reagent/Catalyst System | Key Features | Reference |

|---|---|---|

| H₂ / Pd/C | Common method, risk of hydrodehalogenation | |

| H₂ / Sulfided Platinum | High chemoselectivity for nitro group over aryl halides | sci-hub.st |

| Formic Acid / Iron Catalyst | Base-free transfer hydrogenation, good functional group tolerance | organic-chemistry.org |

| Tetrahydroxydiboron | Metal-free, mild conditions, highly chemoselective | organic-chemistry.org |

Reactions at the Chloro Position for Further Functionalization

The chlorine atom at the C-2 position of the pyrimidine ring is a key site for chemical modification. It acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-withdrawing nitro group which stabilizes the negatively charged Meisenheimer complex intermediate. nih.gov The SNAr reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position generally shows excellent selectivity for substitution at the C-4 position first. researchgate.net Consequently, this compound is itself a product of a selective SNAr reaction on 2,4-dichloro-5-nitropyrimidine with benzylamine.

Further functionalization at the remaining C-2 chloro position can be achieved by reaction with a second, different nucleophile. This sequential substitution allows for the synthesis of unsymmetrically substituted pyrimidine derivatives. A variety of nucleophiles can be employed to displace the C-2 chlorine atom. For instance, heating the chloro intermediate with an excess of a requisite amine in a sealed tube can lead to the formation of N2,N4-disubstituted-5-nitropyrimidin-2,4-diamine derivatives. nih.gov This reactivity highlights the chlorine atom as a better leaving group than an alkoxy group in similar systems under mild conditions. chemrxiv.org

| Nucleophile | Reaction Conditions | Resulting Functional Group at C-2 | Product Class |

|---|---|---|---|

| Secondary Amine (e.g., Morpholine) | Heating in a sealed tube | Morpholinyl | N-benzyl-5-nitro-2-morpholinopyrimidin-4-amine |

| Primary Amine (e.g., Cyclohexylamine) | Heating with excess amine | Cyclohexylamino | N4-benzyl-N2-cyclohexyl-5-nitropyrimidine-2,4-diamine |

| Aniline Derivatives | Heating in a polar aprotic solvent (e.g., DMF, DMSO) researchgate.net | Arylamino | N4-benzyl-5-nitro-N2-phenylpyrimidine-2,4-diamine |

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki Coupling)

Beyond SNAr, the C-2 chloro position is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, has been effectively utilized to introduce aryl or heteroaryl substituents at this position, creating biaryl structures that are significant in medicinal chemistry. nih.govnih.gov

In a typical Suzuki coupling protocol, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized catalyst like a silica-bound DPP-palladium complex, and a base. nih.gov These reactions are often performed in a microwave reactor to reduce reaction times and improve yields. nih.gov This method allows for the synthesis of a wide array of N-benzyl-2-aryl-5-nitropyrimidin-4-amine derivatives, significantly expanding the chemical diversity accessible from the chloropyrimidine intermediate. nih.govnih.gov The choice of boronic acid dictates the nature of the substituent introduced at the C-2 position. researchgate.net

| Boronic Acid Partner | Catalyst/Conditions | Resulting C-2 Substituent | Product Example |

|---|---|---|---|

| 2-Isopropylphenyl boronic acid | Pd(PPh₃)₄, Base, Microwave, 150 °C nih.gov | 2-Isopropylphenyl | N-benzyl-2-(2-isopropylphenyl)-5-nitropyrimidin-4-amine |

| 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-Dioxane researchgate.net | 4-tert-Butylphenyl | N-benzyl-2-(4-tert-butylphenyl)-5-nitropyrimidin-4-amine |

| Thiophene-2-boronic acid | Pd(PPh₃)₄, Base nih.gov | Thiophen-2-yl | N-benzyl-5-nitro-2-(thiophen-2-yl)pyrimidin-4-amine |

| Pyridine-3-boronic acid | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ nih.gov | Pyridin-3-yl | N-benzyl-5-nitro-2-(pyridin-3-yl)pyrimidin-4-amine |

Exploration of Novel Reaction Pathways and Side Reactions

The synthesis and subsequent reactions of this compound are subject to specific reaction pathways and potential side reactions that influence product distribution and purity. The initial synthesis from 2,4-dichloro-5-nitropyrimidine relies on the higher reactivity of the C-4 chloro group toward nucleophilic attack compared to the C-2 chloro group. researchgate.net However, studies on related systems show that reacting 2,4-dichloro-5-nitropyrimidine with tertiary amines can lead to an unexpected C-2 selectivity, followed by in-situ N-dealkylation of an intermediate, yielding a product that formally corresponds to a reaction with a secondary amine. researchgate.net

A potential sequential reaction pathway can occur if the reaction conditions for the initial substitution are not carefully controlled. For example, when reacting a 4,6-dichloro-5-nitropyrimidine (B16160) with benzylamine, it is possible for a second substitution to occur, displacing the other chlorine atom. chemrxiv.org Similarly, if other leaving groups like alkoxy groups are present, a second substitution may displace the alkoxy group under the same reaction conditions used to displace the initial chlorine atom. chemrxiv.org

During functionalization, particularly under reductive conditions that can be present during some cross-coupling reactions, the nitro group itself can be a site for side reactions. While not extensively documented for this specific molecule in the provided context, nitro groups on aromatic rings are susceptible to reduction to amino groups, which would fundamentally alter the electronic properties and subsequent reactivity of the pyrimidine ring. Careful selection of catalysts and reaction conditions is therefore crucial to avoid unintended transformations. nih.gov

Advanced Characterization Methodologies for N Benzyl 2 Chloro 5 Nitropyrimidin 4 Amine and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular characterization of N-benzyl-2-chloro-5-nitropyrimidin-4-amine, providing unambiguous evidence of its structural features through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the benzyl (B1604629) and pyrimidine (B1678525) moieties. The five protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methylene (B1212753) (-CH₂-) protons of the benzyl group would present as a doublet around δ 4.2-4.8 ppm, coupled to the adjacent NH proton. The single proton on the pyrimidine ring is expected to appear as a sharp singlet at a downfield chemical shift (likely > δ 8.5 ppm) due to the strong electron-withdrawing effects of the nitro and chloro groups. The amine (NH) proton would give rise to a broad singlet or a triplet, depending on coupling and solvent conditions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The benzyl group would show signals for the methylene carbon around 48-49 ppm and four signals for the aromatic carbons between 127-140 ppm. rsc.org The carbons of the pyrimidine ring are significantly influenced by the substituents. The carbon bearing the chlorine atom (C2) and the carbons in the vicinity of the nitro group (C5) and amino group (C4) would have distinct and predictable chemical shifts. Based on data for related chloro- and nitro-substituted pyrimidines and anilines, the pyrimidine carbon signals can be predicted. rsc.org

DEPT and HSQC: DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals pointing up and CH₂ signals pointing down, confirming the assignment of the benzylic methylene group. The HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H connections and confirming the assignments made from the one-dimensional spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of similar structures like N-benzylanilines rsc.org and substituted nitropyrimidines.

| Position | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comment |

|---|---|---|---|---|

| 6 | Pyrimidine CH | ~8.5 - 9.0 (s) | ~155 - 160 | Downfield due to adjacent electron-withdrawing groups. |

| - | Benzylic CH₂ | ~4.5 - 4.8 (d) | ~48 - 49 | Typical range for a benzylic amine. rsc.org |

| - | Amine NH | Variable (br s or t) | - | Shift and multiplicity are solvent and concentration dependent. |

| 2', 6' | Phenyl CH | ~7.2 - 7.4 (m) | ~127 - 128 | Aromatic protons of the benzyl group. rsc.org |

| 3', 5' | Phenyl CH | ~128 - 129 | ||

| 4' | Phenyl CH | ~127 - 128 | ||

| 1' | Phenyl C (quaternary) | - | ~138 - 139 | Ips-carbon of the benzyl group. rsc.org |

| 4 | Pyrimidine C-NH | - | ~158 - 162 | Quaternary carbon attached to the amino group. |

| 2 | Pyrimidine C-Cl | - | ~159 - 163 | Quaternary carbon attached to chlorine. |

| 5 | Pyrimidine C-NO₂ | - | ~125 - 135 | Quaternary carbon attached to the nitro group. |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and deduce the elemental composition of the title compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like this compound.

ESI-MS: This soft ionization technique allows for the detection of the protonated molecular ion [M+H]⁺. For this compound (C₁₁H₉ClN₄O₂), the expected monoisotopic mass is approximately 276.04 g/mol . The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an [M+2+H]⁺ ion at roughly one-third the intensity of the [M+H]⁺ peak.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula, confirming that the observed mass corresponds to C₁₁H₉ClN₄O₂ and distinguishing it from other potential isobaric compounds.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of the nitro group (NO₂), cleavage of the benzyl group (producing a tropylium (B1234903) ion at m/z 91), and fragmentation of the pyrimidine ring. These fragmentation patterns serve to confirm the connectivity of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the main functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, corresponding to the secondary amine.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the -CH₂- group.

C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

NO₂ Stretches: Strong and distinct asymmetric and symmetric stretching bands, typically around 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov These are characteristic indicators of the nitro group.

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1580 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Pyrimidine Ring (C=N) | Stretch | 1550 - 1650 | Medium to Strong |

| Benzyl (CH₂) | Stretch | 2850 - 2960 | Medium |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | Medium to Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase (RP-HPLC) setup is typically employed for compounds of this polarity.

A common method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample mixture. Detection is typically performed using a UV detector, as the phenyl and nitropyrimidine chromophores absorb strongly in the UV region (e.g., at 254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex reaction mixtures and identifying trace-level impurities. As the sample components elute from the HPLC column, they are directly introduced into the mass spectrometer's ion source. plos.orgnih.gov

This allows for the confirmation of the molecular weight of the main product peak and the tentative identification of impurity peaks based on their mass-to-charge ratios. The development of LC-MS/MS methods can further enhance sensitivity and specificity for quantifying low-level impurities or for use in metabolic studies. researchgate.netnih.gov For pyrimidine derivatives, LC-MS is a powerful tool for achieving reliable diagnosis and quantification in complex matrices. plos.orgnih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique extensively utilized for monitoring the progress of chemical reactions. libretexts.org Its application is crucial in the synthesis of this compound and its derivatives to qualitatively track the consumption of starting materials and the formation of the desired product. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). researchgate.net

The progress of the synthesis of this compound, which often involves the reaction of a dichloronitropyrimidine with benzylamine (B48309), can be efficiently monitored using TLC. By spotting the reaction mixture on a TLC plate at various time intervals and developing it with an appropriate mobile phase, the disappearance of the starting materials and the appearance of the product spot can be observed.

Detailed Research Findings

The choice of the mobile phase is critical for achieving good separation of the components in the reaction mixture. For pyrimidine derivatives, a common starting point for developing a suitable eluent system is a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate (B1210297). nih.gov The polarity of the solvent system is adjusted to achieve optimal separation, where the starting materials and the product have distinct Retention Factor (Rf) values. The Rf value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the context of synthesizing this compound, researchers would typically use TLC to compare the reaction mixture to the starting materials (e.g., 2,4-dichloro-5-nitropyrimidine (B15318) and benzylamine) and a pure sample of the product, if available. Visualization of the spots on the TLC plate is commonly achieved under UV light, as pyrimidine derivatives are often UV-active. mercer.edu

A hypothetical TLC analysis for monitoring the synthesis of this compound is presented in the data table below. This table illustrates how different solvent systems can affect the separation of the key compounds involved in the reaction.

Interactive Data Table: TLC Monitoring of this compound Synthesis

| Mobile Phase (Hexane:Ethyl Acetate) | Starting Material 1 (2,4-dichloro-5-nitropyrimidine) Rf | Starting Material 2 (Benzylamine) Rf | Product (this compound) Rf | Observations |

| 9:1 | 0.85 | 0.10 | 0.65 | Good separation between starting material 2 and the product. Starting material 1 runs high. |

| 7:3 | 0.70 | 0.25 | 0.50 | Optimal separation of all three components, allowing for clear monitoring of the reaction progress. |

| 1:1 | 0.55 | 0.40 | 0.45 | Poor separation between starting material 2 and the product, making it difficult to assess reaction completion. |

The data in the table demonstrates that a 7:3 mixture of hexane and ethyl acetate provides the best resolution between the starting materials and the product, making it the most suitable mobile phase for monitoring this specific reaction. By observing the intensity of the spots corresponding to the starting materials decrease while the intensity of the product spot increases over time, a chemist can determine the optimal time to stop the reaction.

Computational and Theoretical Investigations of N Benzyl 2 Chloro 5 Nitropyrimidin 4 Amine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an essential method for investigating the reaction mechanisms of pyrimidine (B1678525) derivatives. nih.govwjarr.com DFT calculations allow for the study of optimized molecular structures, vibrational frequencies, and electronic properties, which are crucial for understanding molecular reactivity. nih.gov For instance, a high calculated dipole moment in a molecule can indicate high reactivity towards its surrounding molecules. nih.gov

In the context of substituted pyrimidines, DFT studies at levels like B3LYP/6-311G(d,p) are used to compute global molecular reactivity descriptors. nih.govwjarr.com These descriptors, including the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and electrophilicity index (ω), provide a quantitative measure of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller energy gap (ΔE) suggests lower kinetic stability and consequently, higher chemical reactivity. wjarr.com

Computational studies on the reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with amines have revealed complex mechanistic details. chemrxiv.orgchemrxiv.org These studies show that pre-reactive molecular complexes can form before the transition state, a phenomenon not commonly reported in Nucleophilic Aromatic Substitution (SNAr) reactions, which may facilitate the reaction. chemrxiv.org The molecular electrostatic potential (MEP) is another critical aspect analyzed through DFT, as it helps in identifying and predicting the reactive sites for electrophilic and nucleophilic attacks. tandfonline.com

The table below summarizes key global reactivity descriptors calculated using DFT for representative pyrimidine derivatives, illustrating how electronic structure correlates with reactivity.

| Compound | Energy Gap (ΔE) [eV] | Chemical Hardness (η) [eV] | Electrophilicity (ω) [eV] | Kinetic Stability |

|---|---|---|---|---|

| DMPN | 3.63 | 1.81 | 3.88 | Low |

| DMPO | 3.88 | 1.94 | 3.20 | Low |

| DMPS | 3.78 | 1.89 | 3.35 | Low |

| Ibuprofen (Reference) | 6.03 | 3.02 | 2.64 | High |

Modeling of Meisenheimer Complexes and Transition States in SNAr Reactions

The Nucleophilic Aromatic Substitution (SNAr) mechanism is central to the reactivity of N-benzyl-2-chloro-5-nitropyrimidin-4-amine. This process is well-documented as a stepwise mechanism (SNArstpw) that proceeds through the formation of a zwitterionic intermediate known as a Meisenheimer complex (MC). researchgate.net

Computational modeling has been instrumental in characterizing these intermediates and the associated transition states. For the reaction between 2-chloro-5-nitropyrimidine (B88076) and amine nucleophiles, the first step involves the formation of the Meisenheimer complex. researchgate.netnih.gov Following its formation, two primary pathways are considered for protonated nucleophiles:

Direct expulsion of the leaving group (the chloro atom) from the complex, followed by a rapid loss of a proton to yield the final product. researchgate.net

A base-catalyzed deprotonation of the Meisenheimer complex, which then loses the leaving group to form the product. researchgate.net

Recent computational investigations into the reactions of 6-alkoxy-4-chloro-5-nitropyrimidines have provided a more nuanced picture. chemrxiv.orgchemrxiv.org These studies successfully identified Meisenheimer complexes along the intrinsic reaction coordinate (IRC). chemrxiv.org Interestingly, this research raises the possibility that in some SNAr reactions, the species identified as Meisenheimer complexes might actually be transition states within a concerted mechanism rather than stable intermediates, challenging the traditional view. chemrxiv.org This highlights the complexity of these reaction pathways and the crucial role of computational modeling in their elucidation. chemrxiv.org

Kinetic and Thermodynamic Analysis of Pyrimidine Transformations

Kinetic and thermodynamic analyses provide quantitative data on the feasibility and rate of chemical reactions involving pyrimidine systems. Kinetic studies on the SNAr reactions of 2-chloro-5-nitropyrimidine with various amine nucleophiles have been conducted to understand the operative reaction mechanisms. researchgate.netnih.gov

Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile, are a key tool in these analyses. nih.gov Linear Brønsted plots have often been associated with concerted mechanisms, while breaks or splits in the plot can suggest a change in the rate-determining step or a more complex, stepwise mechanism. researchgate.netnih.gov For the reaction of 2-chloro-5-nitropyrimidine with primary amines, kinetic data have been used to probe whether the mechanism is concerted or stepwise. nih.gov

The table below presents second-order rate constants for the reaction of 2-chloro-5-nitropyrimidine with a series of primary amines, demonstrating the influence of the nucleophile's basicity on reaction kinetics.

| Nucleophile | pKa (statistically corrected) | kN (s-1M-1) |

|---|---|---|

| Propylamine | 11.14 | 6.93 ± 0.47 |

| Glycine | 10.24 | 3.16 ± 0.09 |

| Ethanolamine | 9.98 | 1.95 ± 0.04 |

Thermodynamic analysis, often using group contribution methods, allows for the calculation of key parameters like the standard reaction enthalpy (ΔrHΘ), entropy change (ΔrSΘ), and Gibbs free energy change (ΔrGΘ). researchgate.net For the synthesis of pyrimidine derivatives, these calculations can predict reaction spontaneity (ΔrGΘ < 0) and whether a reaction is endothermic or exothermic (ΔrHΘ). researchgate.net Such analyses show that factors like temperature and pressure significantly affect the equilibrium conversion in pyrimidine synthesis, with lower temperatures and higher pressures often favoring higher conversion. researchgate.net Thermodynamic studies on the complex formation between pyrimidine bases and amino acids reveal that these interactions are governed by a delicate balance of enthalpy and entropy effects. mdpi.com

Prediction of Reactivity and Selectivity in Substituted Pyrimidine Systems

Predicting the reactivity and regioselectivity of reactions is a major goal of computational chemistry. For substituted pyrimidines, DFT calculations are a powerful predictive tool. mdpi.com By analyzing the activation energies for nucleophilic attack at different positions on the pyrimidine ring, researchers can predict the most likely site of substitution. mdpi.com

For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, experimental results showed an unexpected preference for disubstitution, yielding a symmetric 4,6-dialkylamino-5-nitropyrimidine, rather than the expected monosubstituted product. chemrxiv.orgchemrxiv.org Computational studies clarified this outcome by calculating the free energy barriers for the competing reaction pathways. The calculations revealed that the presence of a Meisenheimer complex could play a key role in facilitating the second substitution. chemrxiv.org

Furthermore, studies on the amination of 2,4-dichloro-5-nitropyrimidine (B15318) demonstrate that selectivity can be controlled. While secondary amines typically substitute at the C-4 position, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. researchgate.net This control over regioselectivity significantly expands the synthetic utility of these pyrimidine scaffolds. researchgate.net DFT-based reactivity descriptors, such as local Fukui functions derived from Natural Bond Orbital (NBO) analysis, can pinpoint the most electrophilic and nucleophilic sites within a molecule, thereby predicting the regioselectivity of its reactions. wjarr.com

Investigation of Biological Activities and Structure Activity Relationships Sar for N Benzyl 2 Chloro 5 Nitropyrimidin 4 Amine Derivatives

Enzyme Inhibition Studies

The strategic modification of the pyrimidine (B1678525) core has led to the development of potent and selective inhibitors for several key enzyme families implicated in disease pathogenesis.

Deubiquitinase Inhibition (e.g., USP1/UAF1) by N-benzyl-2-phenylpyrimidin-4-amine Derivatives

The ubiquitin-proteasome pathway, a critical regulator of protein degradation and cellular signaling, is often deregulated in cancer. aacrjournals.orgnih.govmdpi.com The deubiquitinating enzyme (DUB) USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of the DNA damage response and has emerged as a promising anticancer target. aacrjournals.orgacs.orgnih.gov

Through high-throughput screening and subsequent medicinal chemistry efforts, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been identified as potent inhibitors of the USP1/UAF1 complex. aacrjournals.orgacs.org A notable example from this class is the compound ML323, which exhibits nanomolar inhibitory potency against USP1/UAF1 (IC₅₀ = 76 nM). acs.orgresearchgate.net This compound demonstrates remarkable selectivity, having been profiled against numerous other DUBs, proteases, and kinases with little to no off-target activity. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features required for potent inhibition. These studies led to the identification of ML323 and related analogues. acs.orgacs.org For instance, modifications to the N-benzyl group and the 2-phenyl ring have been explored to optimize potency and metabolic stability. acs.org The research establishes a strong correlation between the in vitro inhibition of USP1/UAF1 and anticancer activity in cellular models, validating the druggability of this deubiquitinase complex. acs.orgnih.govresearchgate.net

| Compound | Modifications | USP1/UAF1 IC₅₀ (nM) | Key Finding |

|---|---|---|---|

| ML323 (70) | 2-isopropylphenyl at C2, 4-(1H-1,2,3-triazol-4-yl)benzylamino at C4 | 76 | Identified as a potent, selective, and reversible inhibitor. acs.orgresearchgate.net |

| Analogue 79 | gem-dimethyl substitution at the benzylic position | - | Synthesized to improve metabolic half-life. acs.org |

| Analogue 82 | gem-dimethyl substitution at the benzylic position | - | Aimed at enhancing metabolic stability. acs.org |

| Analogue 83/84 | Deuterated analogues | - | Created to improve metabolic stability by strengthening C-H bonds. acs.org |

Cyclooxygenase (COX) Inhibition (COX-1/COX-2) by Pyrimidine Derivatives

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme often upregulated in inflammatory conditions and cancers. nih.govgoogle.com Selective inhibition of COX-2 is a desirable therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Various pyrimidine derivatives have been investigated as selective COX-2 inhibitors. mdpi.comnih.gov Studies have shown that certain pyrimidine compounds exhibit high selectivity towards COX-2 over COX-1. mdpi.comnih.gov For example, in one study, pyrimidine derivatives L1 and L2 demonstrated dose-dependent inhibition of COX-2 at levels comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. mdpi.com The structural features of the pyrimidine scaffold allow for specific interactions within the active site of the COX-2 enzyme. mdpi.com SAR studies indicate that substitutions on the pyrimidine ring can significantly influence both potency and selectivity. mdpi.comnih.gov For instance, the presence of specific sulfonamide or other functional groups can enhance binding to the secondary pocket unique to the COX-2 active site. nih.govmdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 3 | 5.50 | 0.85 | 6.47 |

| Compound 4a | 5.05 | 0.65 | 7.77 |

| Compound 5d | - | 0.16 | - |

| Compound 3b | - | 0.20 | - |

| Celecoxib (Reference) | 6.34 | 0.56 | 11.32 |

| Ibuprofen (Reference) | 3.1 | 1.2 | 2.58 |

Kinase Inhibition (e.g., Aurora Kinase, Polo-like Kinase, PAK1, CLK1, DYRK1A) by Pyrimidine Scaffolds

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. researchgate.netnih.gov The pyrimidine ring is a privileged scaffold for designing kinase inhibitors, as it can effectively mimic the adenine (B156593) base of ATP and form crucial hydrogen bonds within the kinase hinge region. nih.govacs.org Consequently, numerous pyrimidine-based compounds have been developed as potent inhibitors of various kinases. nih.gov

Pyrimidine derivatives have shown significant inhibitory activity against cell cycle-regulating kinases such as Aurora kinases (AURK) and Polo-like kinases (PLK). nih.govnih.gov For example, certain derivatives exhibit potent, low nanomolar inhibition of AURKA and AURKB. nih.gov Co-inhibition of PLK1 and Aurora kinases has been shown to enhance mitotic catastrophe in cancer cells, highlighting a potential combination strategy. nih.gov The versatility of the pyrimidine scaffold allows for the development of inhibitors against a wide range of other kinases, including PAK1, CLK1, and DYRK1A, by modifying the substituents at various positions on the ring to achieve desired selectivity and potency. researchgate.netacs.org

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| BI2536 | PLK1 | 0.00083 | nih.gov |

| BI6727 (Volasertib) | PLK1 | 0.00087 | nih.gov |

| Compound 38j | AURKA | 0.0071 | nih.gov |

| Compound 38j | AURKB | 0.0257 | nih.gov |

| Compound 13 | Aurora A | < 0.200 | acs.org |

Cellular Mechanism of Action Studies (In Vitro)

Beyond direct enzyme inhibition, understanding the downstream cellular consequences of these compounds is crucial for evaluating their therapeutic potential.

Effects on Cell Proliferation and Viability in Cancer Cell Lines

A primary goal of developing the aforementioned enzyme inhibitors is to translate enzyme-level potency into effective anticancer activity. Derivatives of N-benzyl-2-phenylpyrimidin-4-amine that inhibit USP1/UAF1 have been shown to decrease the survival of non-small cell lung cancer (NSCLC) cells. aacrjournals.orgacs.org A strong correlation exists between the IC₅₀ values for USP1/UAF1 inhibition and the reduction in cancer cell viability, confirming that the cytotoxic effect is on-target. acs.orgacs.org

Similarly, pyrimidine derivatives developed as COX-2 or kinase inhibitors demonstrate significant anti-proliferative activity across a range of cancer cell lines. mdpi.comnih.gov For example, certain novel pyrimidine-5-carbonitriles with COX-2 inhibitory activity showed potent cytotoxicity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic doxorubicin. mdpi.com Likewise, thiazole-based pyrimidine analogues have been found to inhibit the growth of leukemia (U-937) and melanoma (SK-MEL-1) cell lines, inducing apoptosis in a time- and concentration-dependent manner. nih.govnih.gov

| Compound Class | Cancer Cell Line | Activity Metric | Observed Effect |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine | NSCLC | Cell Survival | Decreased survival correlated with USP1 inhibition. acs.orgnih.gov |

| Pyrimidine-5-carbonitrile (3b) | MCF-7 (Breast) | IC₅₀ | Potent cytotoxicity, stronger than doxorubicin. mdpi.com |

| Pyrimidine-5-carbonitrile (5d) | A549 (Lung) | IC₅₀ | Significant cytotoxicity against lung cancer cells. mdpi.com |

| 2-Arylalkylamino-thiazole (8f) | U-937 (Leukemia) | IC₅₀ (µM) | 5.7 µM, induced apoptosis. nih.govnih.gov |

| Benzenesulphonohydrazone (4) | HepG2 (Liver) | IC₅₀ | Most cytotoxic and selective in the tested series. nih.gov |

Modulation of Cellular Pathways (e.g., DNA damage response, ubiquitination pathways)

The anti-proliferative effects of these pyrimidine derivatives are underpinned by their ability to modulate critical cellular signaling pathways. nih.gov The inhibition of the USP1/UAF1 complex directly impacts the DNA damage response (DDR). aacrjournals.orgnih.gov USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), both of which are crucial for DNA repair. acs.orgresearchgate.net Treatment with N-benzyl-2-phenylpyrimidin-4-amine inhibitors leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA damage tolerance and repair mechanisms and sensitizing cancer cells to DNA-damaging agents like cisplatin. acs.orgresearchgate.net

The broader cellular DNA damage response involves a complex network of sensor proteins and repair pathways that detect and correct lesions to maintain genomic integrity. nih.govnih.govresearchgate.net By targeting key nodes in this network, such as USP1, pyrimidine derivatives can exploit cancer cells' frequent reliance on specific DNA repair pathways for survival. Furthermore, compounds targeting mitotic kinases like AURK and PLK induce cell cycle arrest, typically at the G2/M phase, and can trigger mitotic catastrophe and apoptosis, representing another major mechanism of action. nih.govnih.gov

Antimicrobial Activity Evaluations of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental scaffold in a multitude of biologically active compounds, including several clinically significant antimicrobial agents. nih.govnih.gov The inherent chemical properties of the pyrimidine ring, such as its aromaticity and the presence of nitrogen atoms, allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. nih.gov A number of 2,4-disubstituted pyrimidine derivatives have demonstrated notable antibacterial efficacy. nih.gov For instance, certain 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives have shown broad-spectrum antibacterial activity. nih.gov

The antimicrobial potential of pyrimidine derivatives is often evaluated through in vitro screening against a panel of pathogenic bacteria and fungi. nih.gov Standard methods, such as the cup-plate method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC), are commonly employed to quantify the antimicrobial potency of newly synthesized compounds. nih.gov These evaluations are typically performed against representative Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Antifungal activity is also frequently assessed against species like Candida albicans and Aspergillus niger. nih.govresearchgate.net

While direct antimicrobial data for N-benzyl-2-chloro-5-nitropyrimidin-4-amine is not extensively published, studies on structurally related compounds provide valuable insights. For example, a series of 2,4-disubstituted-5-aryl pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The results from such studies can be used to infer the potential activity of the target compound and guide future research.

Table 1: Antimicrobial Activity of Selected 2,4-Disubstituted-5-Aryl Pyrimidine Derivatives

| Compound ID | 5-Aryl Substituent | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli (ΔAcrB) |

|---|---|---|---|

| 1 | Phenyl | 8 | 16 |

| 2 | 4-Chlorophenyl | 1 | 2 |

| 3 | 4-Methoxyphenyl | 4 | 8 |

| 4 | 3,4-Dichlorophenyl | 2 | 4 |

Data is representative and adapted from studies on 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives for illustrative purposes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies have been instrumental in identifying key structural features that govern their antimicrobial potency and selectivity. nih.gov

The biological activity of pyrimidine derivatives can be significantly modulated by altering the substituents at various positions on the pyrimidine ring. nih.gov The nature, size, and electronic properties of these substituents play a critical role in the interaction of the molecule with its biological target. nih.gov

For 2,4-disubstituted pyrimidines, modifications at both the C-2 and C-4 positions have been shown to be sensitive to steric and electronic parameters. nih.gov In the context of this compound, the key positions for modification would be the chloro group at C-2, the nitro group at C-5, and the benzyl (B1604629) group at the 4-amino position.

Substituents at the C-4 Position: The N-benzyl group at the C-4 position is a significant feature. The aromatic ring of the benzyl group can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the biological target. Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties and steric bulk of the molecule, thereby affecting its potency and selectivity. nih.gov For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives evaluated for anticancer activity, the substituents on the benzyl ring were found to significantly impact their inhibitory potency.

Substituents at the C-5 Position: The nitro group at the C-5 position is a strong electron-withdrawing group, which can significantly influence the reactivity and biological activity of the pyrimidine scaffold. nih.gov Nitroaromatic compounds are known to exhibit a wide range of biological activities, often attributed to their ability to undergo bioreduction to form reactive intermediates. nih.gov In some cases, the presence of a nitro group has been correlated with enhanced antimicrobial activity. nih.gov

The insights gained from SAR studies are fundamental to the rational design of more potent and selective therapeutic agents. nih.gov By understanding which structural modifications lead to improved biological activity, medicinal chemists can design new derivatives with optimized properties.

For the development of antimicrobial agents based on the this compound scaffold, a rational design approach would involve a systematic exploration of the chemical space around the core structure. This would include:

Modification of the C-2 substituent: Replacing the chloro group with other halogens, small alkyl groups, or various amine functionalities to probe the steric and electronic requirements of the target's binding pocket.

Substitution on the N-benzyl ring: Introducing a variety of substituents at the ortho, meta, and para positions of the benzyl ring to optimize interactions with the target. The type of substituent (e.g., halogen, alkyl, alkoxy, nitro) and its position can have a profound effect on activity.

Variation of the C-5 substituent: While the nitro group is a key feature, exploring its replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) or even electron-donating groups could lead to derivatives with different activity profiles or improved safety.

Quantitative structure-activity relationship (QSAR) studies can also be employed to develop mathematical models that correlate the physicochemical properties of the compounds with their biological activity. japsonline.commdpi.com These models can then be used to predict the activity of virtual compounds, further guiding the design and synthesis of new derivatives with enhanced antimicrobial potential. japsonline.commdpi.com

Applications of N Benzyl 2 Chloro 5 Nitropyrimidin 4 Amine in Synthetic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The strategic positioning of reactive functional groups on the pyrimidine (B1678525) ring of N-benzyl-2-chloro-5-nitropyrimidin-4-amine makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the nitro group at the C5 position can be readily reduced to an amine, which can then undergo a variety of further transformations. This dual reactivity allows for the sequential or chemo-selective introduction of different substituents, leading to the construction of intricate molecular frameworks.

Research has shown that related N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the deubiquitinating enzyme USP1/UAF1, which is a promising target for anticancer therapies. nih.govnih.govthalesnano.com The synthesis of these complex inhibitors often begins with a 2,4-dichloropyrimidine. A typical synthetic route involves the initial selective displacement of the C4-chloro group with benzylamine (B48309), followed by a Suzuki coupling reaction at the C2-chloro position to introduce a phenyl group. While these examples start with a dichloropyrimidine, this compound represents a pre-functionalized intermediate, streamlining the synthesis of derivatives where a benzylamino group at C4 is desired.

Furthermore, the nitro group offers a latent amino functionality. Once the C2 position is functionalized, the nitro group can be reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This newly formed amino group can then be acylated, alkylated, or used as a handle to build further complexity, demonstrating the compound's role as a linchpin intermediate in multi-step syntheses. This stepwise functionalization is crucial for creating libraries of complex molecules for structure-activity relationship (SAR) studies. nih.gov

Building Block for Novel Heterocyclic Systems (e.g., Purine (B94841) Libraries, Triazolopyrimidines)

The pyrimidine core of this compound is isosteric to the pyrimidine ring in naturally occurring purines, making it an ideal starting material for the synthesis of purine analogues and other fused heterocyclic systems.

Purine Libraries: The synthesis of 2,6,9-trisubstituted purine libraries, which have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), often relies on the construction of an imidazole (B134444) ring onto a pre-functionalized pyrimidine. nih.gov this compound is an excellent substrate for this strategy. The synthesis would proceed via the following key steps:

Reduction of the Nitro Group: The 5-nitro group is reduced to a 5-amino group, yielding N⁴-benzyl-2-chloro-pyrimidine-4,5-diamine.

Imidazole Ring Formation: The resulting 1,2-diaminopyrimidine can be cyclized with various reagents (such as formic acid, aldehydes, or orthoesters) to form the fused imidazole ring of the purine core.

Diversification: The chlorine atom at the C2 position (now C6 in the purine nomenclature) and the benzyl (B1604629) group on the exocyclic amine provide handles for further diversification, allowing for the generation of extensive purine libraries for screening purposes.

Triazolopyrimidines: Triazolopyrimidines are another important class of fused heterocycles with a wide range of pharmacological activities. The synthesis of nih.govnih.govgoogle.comtriazolo[4,5-d]pyrimidines, such as the antiplatelet agent Ticagrelor, often involves the cyclization of a hydrazine (B178648) with a pyrimidine derivative or the formation of a triazole ring from a diaminopyrimidine. google.com Starting from this compound, a synthetic route to triazolopyrimidines can be envisioned. After reduction of the nitro group to an amine, the resulting 4,5-diaminopyrimidine (B145471) can be treated with nitrous acid to form a triazole ring, leading to a triazolopyrimidine scaffold. The retained chloro and benzyl groups allow for subsequent modifications to modulate the biological activity of the final compounds. The versatility of aminotriazoles as building blocks for such fused systems is well-documented. chemicalbook.com

The table below illustrates potential diversification points for creating heterocyclic libraries starting from this compound.

| Starting Material | Key Transformation | Fused Heterocyclic System | Potential for Diversification |

| This compound | 1. Nitro reduction 2. Imidazole ring formation | Purine | Substitution at the C2 (Cl) and N9 positions |

| This compound | 1. Nitro reduction 2. Triazole ring formation | Triazolopyrimidine | Substitution at the C2 (Cl) and on the triazole ring |

Precursor for the Development of Pyrimidine-based Scaffolds

The inherent reactivity of this compound makes it an excellent precursor for developing diverse pyrimidine-based molecular scaffolds. The term "scaffold" refers to the core structure of a molecule upon which various substituents are appended to create a family of related compounds. The synthesis of new 5-nitropyrimidines from 2-chloro-5-nitropyrimidine (B88076) highlights the utility of this core structure as a foundational element. rsc.org

The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents serves as a prime example of scaffold-based drug design. nih.govnih.gov In these studies, the N-benzyl-pyrimidin-4-amine core is the central scaffold. By starting with a precursor like this compound, chemists can systematically modify the molecule at its reactive sites to explore the chemical space around the scaffold and optimize for a specific biological activity.

The following table outlines how the reactive sites of this compound can be used to generate a library of pyrimidine-based scaffolds.

| Reactive Site on Precursor | Reaction Type | Resulting Functionality / Substituent Example |

| C2-Chloro | Nucleophilic Aromatic Substitution | -OR (Ethers), -SR (Thioethers), -NR¹R² (Amines) |

| C2-Chloro | Suzuki Coupling | -Aryl, -Heteroaryl |

| C5-Nitro | Reduction to Amine | -NH₂ |

| C5-Amino (post-reduction) | Acylation / Sulfonylation | -NHCOR, -NHSO₂R |

| C5-Amino (post-reduction) | Reductive Amination | -NHR, -NR₂ |

This systematic approach allows for the generation of a multitude of derivatives from a single, versatile precursor, making this compound a valuable tool in medicinal chemistry and materials science.

Future Directions and Research Perspectives

Advanced Synthetic Methodologies for N-benzyl-2-chloro-5-nitropyrimidin-4-amine and its Analogs

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around this compound. While the parent compound can likely be synthesized from commercially available precursors like 2,4-dichloro-5-nitropyrimidine (B15318), future research should focus on more advanced and sustainable methods. google.com

Modern synthetic strategies that could be applied and optimized include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, could be employed to introduce a wide variety of substituents at the 2-position, replacing the chloro group. nih.gov This would allow for the rapid generation of a library of analogs with diverse electronic and steric properties.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially hazardous intermediates or reagents. Developing a flow-based synthesis for this compound and its derivatives would be a significant step forward.

Multi-component Reactions: Designing one-pot, multi-component reactions could provide a highly efficient pathway to complex pyrimidine (B1678525) structures. rsc.orgorganic-chemistry.org For instance, a reaction involving an amidine, a ketone, and a third component could be envisioned to construct the core pyrimidine ring with the desired substitution pattern in a single step. rsc.org

Green Chemistry Approaches: Future synthetic work should prioritize environmentally benign methods. This includes the use of greener solvents, catalysts, and energy sources. For example, using recyclable catalysts or performing reactions in aqueous media would enhance the sustainability of the synthesis. mdpi.com

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Considerations |

| Catalytic Cross-Coupling | High functional group tolerance, broad substrate scope. nih.gov | Catalyst cost and removal, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup cost, potential for clogging. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid access to complexity. rsc.orgorganic-chemistry.org | Requires careful design and optimization to control regioselectivity. |

| Green Chemistry | Reduced environmental impact, increased sustainability. mdpi.com | May require significant methods development to achieve high yields and purity. |

Deeper Mechanistic Understanding of Pyrimidine Reactivity

The reactivity of the pyrimidine ring in this compound is dictated by its substituents. The electron-withdrawing nitro group at the 5-position significantly influences the electrophilicity of the pyrimidine core. A deeper mechanistic understanding of its reactivity is crucial for predicting reaction outcomes and designing new synthetic transformations.

Key areas for investigation include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated towards SNAr. Detailed kinetic and computational studies could elucidate the precise mechanism and the role of the nitro and benzylamine (B48309) groups in modulating this reactivity.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would dramatically alter the electronic properties and reactivity of the molecule. Investigating various reduction conditions and understanding the subsequent reactivity of the resulting 5-aminopyrimidine (B1217817) derivative would open up new avenues for functionalization.

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical reactions. Exploration of its behavior under UV or visible light could lead to novel synthetic transformations or applications in photobiology.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the pyrimidine ring can undergo cleavage or rearrangement. nih.gov Understanding the stability of this compound and its susceptibility to such reactions under various pH and temperature conditions is important for its handling and application.

Computational Design and Virtual Screening of New Derivatives

Computational chemistry offers powerful tools to guide the design and prioritization of new derivatives of this compound for synthesis and biological testing. mdpi.com

Future computational studies could focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its analogs. researchgate.net This can provide insights into reaction mechanisms and help rationalize experimental observations.

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of new derivatives. dovepress.comtandfonline.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogs with measured biological activity is available, QSAR models can be developed to correlate chemical structure with activity. mdpi.com These models can then be used to predict the activity of yet-unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. tandfonline.com

Exploration of Novel Biological Targets and Mechanisms of Action

The pyrimidine scaffold is present in a wide range of biologically active molecules, including anticancer and antimicrobial agents. juniperpublishers.comgsconlinepress.com The specific structural features of this compound suggest several potential biological activities that warrant investigation.

Potential avenues for exploration include:

Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors. benthamscience.com The N-benzyl-2-phenylpyrimidin-4-amine scaffold, which is structurally related, has been shown to inhibit USP1/UAF1 deubiquitinase. nih.govnih.gov High-throughput screening against a panel of kinases could reveal potential targets.

Antimicrobial Activity: The nitroaromatic moiety is a feature of some antimicrobial drugs. Screening against a panel of pathogenic bacteria and fungi could uncover potential antimicrobial properties.

Anticancer Activity: Given the prevalence of the pyrimidine core in anticancer drugs, evaluating the cytotoxicity of this compound and its analogs against various cancer cell lines is a logical step. nih.govmdpi.com Mechanistic studies could then be undertaken to identify the cellular pathways affected.

Enzyme Inhibition: The electrophilic nature of the 2-chloro-5-nitropyrimidine (B88076) core suggests it could act as a covalent inhibitor of enzymes with nucleophilic residues in their active sites.

Development of Privileged Pyrimidine Scaffolds for Chemical Biology

A "privileged scaffold" is a molecular framework that is able to provide ligands for multiple biological targets. acs.org The pyrimidine ring is considered a privileged scaffold due to its presence in numerous bioactive compounds. nih.govnih.govbenthamdirect.com this compound can serve as a starting point for the development of novel privileged scaffolds.

Future research in this area could involve:

Diversity-Oriented Synthesis (DOS): Using this compound as a versatile building block, DOS strategies can be employed to create a library of structurally diverse compounds. acs.org This library can then be screened against a wide range of biological assays to identify new bioactive molecules.

Fragment-Based Drug Discovery (FBDD): The this compound molecule can be deconstructed into its constituent fragments. These fragments can then be screened for binding to biological targets. Hits from the fragment screen can then be elaborated back into more potent, drug-like molecules.

Chemical Probe Development: Analogs of this compound could be developed as chemical probes to study biological processes. For example, by incorporating a reporter tag (e.g., a fluorophore or a biotin) or a photo-crosslinking group, these probes could be used to identify the cellular targets of the parent compound.

Q & A

Q. What are the common synthetic routes for N-benzyl-2-chloro-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 2,4-dichloro-5-nitropyrimidine with benzylamine. Key steps include:

- Reagent Selection : Use a polar aprotic solvent (e.g., ethanol or DMF) to enhance nucleophilicity.

- Temperature Control : Reflux at 80–90°C to balance reaction rate and side-product formation .

- Base Addition : Triethylamine (TEA) or K₂CO₃ can neutralize HCl byproducts, shifting equilibrium toward product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, pyrimidine ring protons at δ 8.0–9.0 ppm). Compare with analogous pyrimidine derivatives .

- IR Spectroscopy : Identify nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the nitro and chloro substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or splitting patterns) when characterizing this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Map coupling networks to assign ambiguous signals. For example, HMBC correlations between benzyl protons and pyrimidine carbons confirm substitution at position 4 .

- X-ray Crystallography : Resolve structural ambiguities by analyzing bond lengths, angles, and intermolecular interactions (e.g., intramolecular N–H⋯N hydrogen bonds observed in similar pyrimidines) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Dynamics (MD) Simulations : Model solvation effects or protein-ligand interactions (e.g., kinase binding) using AMBER or GROMACS.

- Docking Studies : Use AutoDock Vina to predict binding affinities for biological targets (e.g., ATP-binding pockets in kinases) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., para-nitrobenzyl) or nitro groups to assess impact on bioactivity .

- Bioassay Selection : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) with controls (e.g., ciprofloxacin or doxorubicin) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. How can researchers analyze crystal packing and intermolecular interactions using X-ray diffraction data for this compound?

- Methodological Answer :

- Hydrogen Bond Analysis : Identify N–H⋯N/O interactions (e.g., amine to nitro groups) with bond distances <3.0 Å and angles >120° .

- π–π Stacking : Measure centroid distances between aromatic rings (3.5–4.0 Å typical for pyrimidines) using Mercury software .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H⋯F or C–H⋯π) to stability .